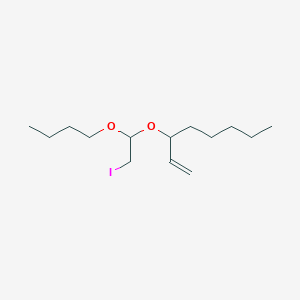![molecular formula C20H16Br2N4 B12560383 1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide CAS No. 142226-83-3](/img/structure/B12560383.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(methylene) core linked to two cyanopyridin-1-ium groups, with bromide ions serving as counterions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide typically involves the reaction of 1,3-bis(methylpyridinium benzene) bromide with disodium maleonitriledithiolate and a metal chloride such as K2PdCl4. The reaction is carried out in an aqueous solution at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The cyanopyridin-1-ium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds.
科学研究应用
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
作用机制
The mechanism of action of 1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide involves its interaction with molecular targets through its cyanopyridin-1-ium groups. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide: Similar structure but with a different phenylenebis(methylene) linkage.
1,1’-[1,4-Phenylenebis(methylene)]bis(pyridin-1-ium) dibromide: Lacks the cyanopyridin-1-ium groups, resulting in different chemical properties.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide is unique due to its specific phenylenebis(methylene) linkage and the presence of cyanopyridin-1-ium groups
属性
CAS 编号 |
142226-83-3 |
|---|---|
分子式 |
C20H16Br2N4 |
分子量 |
472.2 g/mol |
IUPAC 名称 |
1-[[3-[(4-cyanopyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium-4-carbonitrile;dibromide |
InChI |
InChI=1S/C20H16N4.2BrH/c21-13-17-4-8-23(9-5-17)15-19-2-1-3-20(12-19)16-24-10-6-18(14-22)7-11-24;;/h1-12H,15-16H2;2*1H/q+2;;/p-2 |
InChI 键 |
VWIIBCPYNXFXRW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC(=C1)C[N+]2=CC=C(C=C2)C#N)C[N+]3=CC=C(C=C3)C#N.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



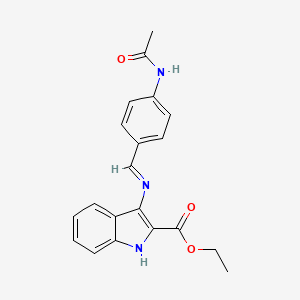

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
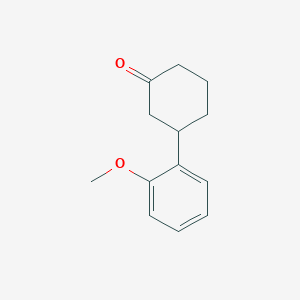
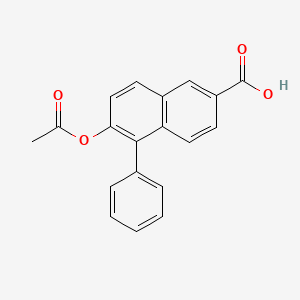



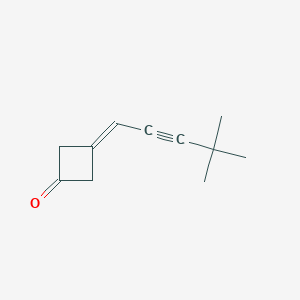
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
